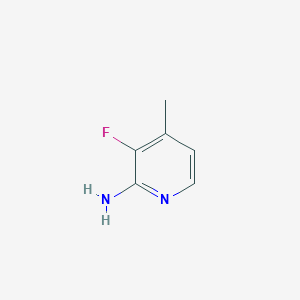

2-Amino-3-Fluoro-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRCETURKYMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Pyridines in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-Fluoro-4-methylpyridine

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. For researchers, scientists, and drug development professionals, the pyridine ring system represents a privileged structure, ubiquitous in pharmaceuticals due to its hydrogen bonding capabilities and metabolic stability. When strategically fluorinated, the pyridine scaffold gains enhanced properties; fluorine's high electronegativity can modulate the pKa of the basic nitrogen, alter lipophilicity, block metabolic pathways, and improve binding affinity to target proteins. This compound is a key building block that embodies these advantages, making its efficient synthesis a topic of significant interest for the development of novel therapeutics. This guide provides a detailed exploration of scientifically robust strategies for its preparation, grounded in established chemical principles and field-proven insights.

Retrosynthetic Analysis and Strategic Considerations

A direct, single-step synthesis for this compound is not prominently described in the literature, necessitating a multi-step approach. Our retrosynthetic analysis identifies two primary strategies diverging from the commercially available and structurally rich intermediate, 2-Amino-4-methyl-3-nitropyridine (3) .

Diagram 1: Retrosynthetic Pathways

Caption: Retrosynthetic analysis for this compound.

-

Route A: Nucleophilic Aromatic Substitution (SNAr) : This is our primary and recommended pathway. It leverages the powerful electron-withdrawing nature of the nitro group at the C3 position to facilitate the displacement of this group by a fluoride nucleophile. This approach is attractive due to its relative directness from the key nitro-intermediate 3 .

-

Route B: Reduction and Diazotization-Fluorination : This alternative route involves the initial reduction of the nitro group in 3 to form a diamine intermediate 2 , followed by a selective Balz-Schiemann type reaction. While chemically sound, this route presents significant challenges in achieving selective diazotization of the C3-amino group without affecting the C2-amino group, potentially requiring complex protection-deprotection steps.

This guide will focus primarily on the more robust SNAr strategy (Route A), while also providing a theoretical overview and protocol for the diazotization route (Route B) for comprehensiveness.

Recommended Synthetic Pathway: Nitration and SNAr

This two-step sequence represents the most practical approach, starting from the readily available 2-amino-4-methylpyridine.

Diagram 2: Overall Workflow for Route A

Caption: The recommended two-step synthetic workflow.

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine (3)

The synthesis begins with the nitration of 2-amino-4-methylpyridine (4 ).

Causality Behind Experimental Choices:

-

Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Regioselectivity : The directing effects of the substituents on the pyridine ring are paramount. The amino group (-NH₂) is a powerful activating group and directs electrophiles to the ortho (C3) and para (C5) positions. The methyl group (-CH₃) is also activating and ortho/para-directing. The combination of these effects leads to a mixture of products, primarily the desired 3-nitro isomer and the 5-nitro isomer. This is a known challenge with this substrate.[1]

-

Reaction Control : Temperature control is critical. The reaction is highly exothermic, and maintaining a low temperature (e.g., 0-10 °C) during the addition of the pyridine substrate to the mixed acid is essential to prevent runaway reactions and minimize the formation of undesired byproducts.[1] Subsequent heating is required to drive the reaction to completion.

-

Work-up : The reaction mixture is quenched by pouring it onto ice, followed by careful neutralization with a base (e.g., NaOH or NH₄OH). This precipitates the nitro-products, which are less soluble in the aqueous medium than the starting material. The separation of the 3-nitro and 5-nitro isomers typically requires purification by column chromatography or recrystallization.

Detailed Experimental Protocol: Nitration

-

Preparation : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated H₂SO₄ (100 mL). Cool the flask to 0 °C in an ice-salt bath.

-

Nitrating Mixture : Slowly add concentrated HNO₃ (50 mL) to the sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition : Dissolve 2-amino-4-methylpyridine (20 g, 0.185 mol) in concentrated H₂SO₄ (50 mL) and add this solution dropwise to the nitrating mixture. The internal temperature must be kept below 10 °C throughout the addition.

-

Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then carefully heat to 60-70 °C and maintain for 4-6 hours.

-

Quenching & Neutralization : Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (500 g) with vigorous stirring. Carefully neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until pH 8-9 is reached, keeping the temperature below 20 °C.

-

Isolation & Purification : The precipitated yellow solid is collected by filtration and washed with cold water. The crude product, a mixture of 3-nitro and 5-nitro isomers, is dried. Purification is achieved by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the desired 2-Amino-4-methyl-3-nitropyridine (3 ).

Step 2: Synthesis of this compound (1) via SNAr

This is the pivotal step where the nitro group is displaced by fluoride.

Causality Behind Experimental Choices:

-

Mechanism : The SNAr mechanism is a two-step addition-elimination process. The fluoride ion (F⁻) attacks the electron-deficient carbon at C3, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The strong electron-withdrawing effect of the nitro group and the ring nitrogen are crucial for stabilizing this intermediate. In the second step, the aromaticity is restored by the elimination of the nitrite ion (NO₂⁻).[4]

-

Fluoride Source : Anhydrous cesium fluoride (CsF) is often the reagent of choice.[4] The large, poorly-solvated cesium cation enhances the nucleophilicity of the fluoride anion in aprotic solvents. Anhydrous potassium fluoride (KF), often used with a phase-transfer catalyst, is a more economical alternative.

-

Solvent : A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is required. These solvents effectively solvate the cation (Cs⁺ or K⁺) while leaving the fluoride anion relatively "naked" and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at the elevated temperatures typically necessary to overcome the activation energy for this transformation.

-

Temperature : High temperatures (typically 120-180 °C) are necessary to drive the reaction, as breaking the C-N bond and disrupting aromaticity in the intermediate step is energetically demanding.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

-

Preparation : To an oven-dried flask under a nitrogen atmosphere, add 2-Amino-4-methyl-3-nitropyridine (3 ) (5.0 g, 32.6 mmol) and anhydrous cesium fluoride (14.9 g, 98.0 mmol, 3 equivalents).

-

Solvent Addition : Add anhydrous DMSO (100 mL) to the flask.

-

Reaction : Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours for complete conversion.

-

Work-up : Cool the mixture to room temperature and pour it into a separatory funnel containing water (300 mL) and ethyl acetate (200 mL).

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound (1 ).

Alternative Synthetic Pathway: Reduction and Diazotization

This route, while more challenging, is a valid alternative based on classic organic transformations.

Diagram 3: Overall Workflow for Route B

Caption: The alternative two-step synthetic workflow.

Step 1: Synthesis of 2,3-Diamino-4-methylpyridine (2)

-

Methodology : The reduction of the nitro group to an amine is a standard procedure. Catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol is a clean and efficient method.[5] Alternatively, reduction using a metal in acidic media, such as iron powder in acetic or hydrochloric acid, can be employed.[5]

Detailed Experimental Protocol: Nitro Group Reduction

-

Preparation : In a hydrogenation vessel, dissolve 2-Amino-4-methyl-3-nitropyridine (3 ) (5.0 g, 32.6 mmol) in methanol (150 mL).

-

Catalyst : Add 10% Pd/C (0.5 g, 10 wt%) to the solution.

-

Hydrogenation : Place the vessel on a Parr hydrogenator and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (50 psi) and shake at room temperature.

-

Completion : The reaction is typically complete within 2-4 hours, as indicated by the cessation of hydrogen uptake.

-

Work-up : Release the pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Isolation : Concentrate the filtrate under reduced pressure to yield 2,3-Diamino-4-methylpyridine (2 ), which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (1) via Diazotization

-

Methodology : This step involves the Balz-Schiemann reaction. The diamine is treated with a diazotizing agent (e.g., sodium nitrite in a strong acid like tetrafluoroboric acid, HBF₄) at low temperatures to form a diazonium tetrafluoroborate salt. Gentle heating of this salt then causes it to decompose, releasing nitrogen gas and forming the C-F bond.

-

Key Challenge : The primary difficulty is the lack of selectivity. Both amino groups are susceptible to diazotization. Achieving selective reaction at the C3-amino group is non-trivial and would likely result in a low yield of the desired product alongside other byproducts. This is the major drawback of this route.

Representative Experimental Protocol: Diazotization-Fluorination

-

Preparation : Dissolve 2,3-Diamino-4-methylpyridine (2 ) (3.0 g, 24.4 mmol) in a 48% aqueous solution of HBF₄ (25 mL) at 0 °C.

-

Diazotization : Add a solution of sodium nitrite (1.86 g, 27.0 mmol) in water (10 mL) dropwise, keeping the temperature between 0 and 5 °C. Stir for 1 hour at this temperature.

-

Isolation of Salt : The diazonium tetrafluoroborate salt may precipitate. If so, it should be collected by filtration, washed with cold ether, and dried under vacuum.

-

Fluorination : Gently heat the isolated salt (or the reaction mixture directly) until nitrogen evolution ceases.

-

Work-up and Purification : After cooling, the reaction is worked up by neutralization, extraction with an organic solvent, and purified by column chromatography to isolate the target compound 1 .

Data and Strategy Comparison

| Parameter | Route A: Nitration & SNAr | Route B: Reduction & Diazotization |

| Starting Material | 2-Amino-4-methylpyridine | 2-Amino-4-methyl-3-nitropyridine |

| Number of Steps | 2 | 2 |

| Key Challenge | Isomer separation after nitration. | Selective diazotization of the C3-amino group. |

| Potential Yield | Moderate to Good | Low |

| Scalability | Good | Poor |

| Overall Assessment | Recommended. More robust and higher yielding. | Feasible but challenging; primarily for academic interest or small scale. |

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence involving the nitration of 2-amino-4-methylpyridine followed by a nucleophilic aromatic substitution of the resulting nitro-intermediate. This SNAr approach, while requiring careful control of reaction conditions and purification, is built on well-understood and scalable chemical transformations. The alternative pathway through a diamino intermediate and subsequent diazotization, though mechanistically sound, presents significant selectivity challenges that limit its practical utility. For researchers in drug development, the SNAr route provides a dependable and efficient strategy for accessing this valuable fluorinated building block.

References

- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]

- 5. mdpi.org [mdpi.org]

2-Amino-3-Fluoro-4-methylpyridine chemical properties

An In-depth Technical Guide to 2-Amino-3-fluoro-4-methylpyridine: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] The pyridine ring, a privileged structure in countless pharmaceuticals, gains significant therapeutic advantages when functionalized with fluorine. This compound is an exemplar of this principle, merging the nucleophilic reactivity of an amino group, the metabolic and electronic modulation of a fluorine atom, and the structural definition of a methylpyridine core.

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the core chemical properties, synthetic pathways, reactivity, and high-value applications of this compound. While it is a specialty chemical with limited publicly available data, this document synthesizes information from closely related analogues and established chemical principles to provide a robust and actionable scientific overview.

Molecular Structure and Identification

The unique arrangement of substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The amino group at C-2, the fluorine at C-3, and the methyl group at C-4 create a distinct chemical personality.

Caption: Structure of this compound.

IUPAC Name: 3-Fluoro-4-methylpyridin-2-amine Molecular Formula: C₆H₇FN₂ Molecular Weight: 126.13 g/mol CAS Number: Data not publicly available.

Physicochemical Properties

Precise experimental data for this compound is not widely published. However, by analyzing its structural analogues, we can establish a reliable profile of its expected properties. The presence of the amino group provides hydrogen bonding capability, suggesting a higher melting point than non-aminated analogues.

| Property | Expected Value / Observation | Rationale / Analog Data Source |

| Appearance | Off-white to light yellow solid | Based on related aminopyridines.[3] |

| Melting Point | 90 - 110 °C (estimated) | Higher than non-fluorinated 2-Amino-4-methylpyridine (96-101 °C) due to polarity, but potentially affected by fluorine's influence on crystal packing.[4] |

| Boiling Point | >230 °C (estimated) | Expected to be higher than the boiling point of 2-Amino-4-methylpyridine (230 °C). |

| Solubility | Soluble in lower alcohols, DMF. Freely soluble in water. | Based on solubility data for 2-Amino-4-methylpyridine. |

Spectroscopic Profile: An Expert Analysis

The spectroscopic signature of this compound is key to its identification and quality control. Below is an expert prediction of its key spectral features.

-

¹H NMR: The spectrum will be characterized by two aromatic signals. The proton at C6 is expected to appear as a doublet, coupled to the H5 proton. The H5 proton will present as a doublet of doublets, showing coupling to both the H6 proton and the fluorine atom at C3. The methyl group (CH₃) at C4 will be a singlet, and the amino (NH₂) protons will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JC-F). Smaller two- and three-bond couplings will be observed for C2, C4, and C5.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key vibrational modes will include N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C-F stretching band (around 1200-1300 cm⁻¹), and characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) is expected at m/z = 126. Subsequent fragmentation may involve the loss of HCN or methyl radicals, which are common fragmentation pathways for pyridine derivatives.

Synthesis and Methodology

Synthesizing this compound requires a regioselective fluorination step, which can be challenging. A plausible and effective route involves a modified Balz-Schiemann reaction starting from a readily available precursor, 2-amino-4-methylpyridine. This approach provides excellent control over the final substitution pattern.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process:

-

Nitration: Introduction of a nitro group at the C3 position. The amino group is a strong ortho-, para-director, but under specific conditions, nitration at the adjacent C3 position can be achieved, often by first protecting the amine.

-

Reduction: Conversion of the nitro group to a second amino group, yielding 2,3-diamino-4-methylpyridine.

-

Fluorination (Balz-Schiemann): Diazotization of the newly introduced amino group at C3, followed by displacement with fluoride. This step is selective for the new amine, leaving the original C2 amine intact.

Caption: Proposed synthesis workflow for this compound.

Exemplary Experimental Protocol: Fluorodediazoniation

This protocol is adapted from established procedures for the synthesis of fluoropyridines from their corresponding amines.[5]

-

Dissolution & Cooling: Dissolve 2,3-diamino-4-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) or an HF-pyridine solution within a suitable fluoropolymer reaction vessel, under an inert atmosphere (N₂ or Ar). Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Diazotization: Slowly add sodium nitrite (NaNO₂, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature below -70 °C. The formation of the diazonium salt intermediate is critical.

-

Thermal Decomposition: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then gently heat to 20-60 °C. Nitrogen gas will evolve as the diazonium group is replaced by fluorine.

-

Quenching & Extraction: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C3 is generally not prone to SNAr due to the electron-donating effects of the adjacent amino and methyl groups. However, the reactivity of fluoropyridines in SNAr is significantly higher than their chloro-analogs, a fact that can be exploited if the electronic nature of the ring is altered.[6][7]

-

Electrophilic Aromatic Substitution (EAS): The C2-amino group is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). The C4-methyl group is also activating. Since C3 is blocked, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack (e.g., halogenation, nitration).

-

Reactions of the Amino Group: The C2-amino group behaves as a typical aromatic amine. It can be readily acylated, alkylated, or used as a nucleophile in coupling reactions to build more complex molecular scaffolds. Its presence is crucial for forming bicyclic heterocycles, which are common motifs in pharmacologically active compounds.[8]

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine is a well-established strategy to enhance the drug-like properties of a molecule.[9][10] this compound is a valuable building block precisely because it delivers the "fluorine advantage" in a synthetically accessible package.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom at the C3 position can block a potential site of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1]

-

Modulation of Basicity (pKa): The highly electronegative fluorine atom acts as an electron-withdrawing group via induction, lowering the pKa (basicity) of the nearby pyridine ring nitrogen. This fine-tuning of pKa can be critical for optimizing a drug's solubility, cell permeability, and binding affinity to its target protein.[10]

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding potency and selectivity.[2]

-

Scaffold for Bioactive Molecules: The 2-aminopyridine moiety itself is a known pharmacophore. For instance, analogues of 2-amino-4-methylpyridine have been developed as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[11] The addition of fluorine to this scaffold is a logical step toward developing next-generation inhibitors with improved pharmacokinetic profiles.

Safety, Handling, and Storage

Disclaimer: No specific MSDS is available for this compound. The following information is synthesized from the safety data of close structural analogs, including 2-amino-4-methylpyridine and other fluoro-aminopyridines.[4][12][13] This compound should be handled only by trained professionals.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up or in an area accessible only to qualified personnel.

Conclusion

This compound represents a sophisticated building block for modern chemical synthesis. Its properties are a direct result of the synergistic effects of its amino, fluoro, and methyl substituents on the pyridine core. While detailed experimental data remains sparse, a clear picture of its chemical behavior, synthetic accessibility, and potential applications emerges from the analysis of related structures and fundamental principles. For medicinal chemists, it offers a pre-packaged solution for introducing fluorine to block metabolic hotspots, modulate pKa, and enhance binding interactions, making it a valuable tool in the quest for safer and more effective therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047 [lobachemie.com]

- 4. lobachemie.com [lobachemie.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ossila.com [ossila.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

CAS number for 2-Amino-3-Fluoro-4-methylpyridine

An In-depth Technical Guide to 3-Fluoro-4-methylpyridin-2-amine (2-Amino-3-Fluoro-4-methylpyridine)

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylpyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the aminopyridine scaffold imparts unique physicochemical properties that are increasingly exploited to enhance the metabolic stability, bioavailability, and target-binding affinity of novel therapeutic agents. This document delves into the compound's chemical identity, plausible synthetic pathways, key physicochemical properties, and its applications as a critical building block in the development of advanced pharmaceuticals. Furthermore, a thorough discussion of the associated safety protocols and handling procedures is provided to ensure its responsible use in a research and development setting.

Chemical Identity and Physicochemical Properties

Systematic nomenclature is critical for the unambiguous identification of chemical entities. The compound of interest, commonly referred to as this compound, is more formally named 3-Fluoro-4-methylpyridin-2-amine . Its hydrochloride salt is registered under CAS Number 2913245-25-5[1].

Structural Information

-

IUPAC Name: 3-Fluoro-4-methylpyridin-2-amine

-

Common Names: this compound, 2-Amino-3-fluoro-4-picoline

-

Molecular Formula: C₆H₇FN₂

-

Molecular Weight: 126.13 g/mol

Physicochemical Data

The introduction of fluorine can significantly alter the physical properties of an organic molecule by influencing its polarity, lipophilicity, and crystal packing. The table below summarizes key physicochemical data for the parent compound and related isomers.

| Property | 3-Fluoro-4-methylpyridin-2-amine | 3-Amino-6-fluoro-4-methylpyridine | 2-Fluoro-4-methylpyridine |

| CAS Number | 2913245-25-5 (HCl salt)[1] | 954236-33-0 | 461-87-0[2] |

| Appearance | Solid (Expected) | Solid | Colorless to light yellow liquid |

| Molecular Weight | 126.13 g/mol | 126.13 g/mol | 111.12 g/mol |

| Melting Point | Not available | 57-62 °C | Not applicable |

| Boiling Point | Not available | Not available | 160-161 °C[2] |

| Storage Conditions | Inert atmosphere, 2-8°C (for related compounds) | Inert atmosphere, 2-8°C (for related compounds) | Not specified |

Synthesis and Reaction Chemistry

The synthesis of meta-fluorinated pyridines presents a notable challenge in synthetic organic chemistry due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic aromatic substitution (SNAr) at the 3-position[3][4]. However, several strategies can be envisaged for the preparation of 3-Fluoro-4-methylpyridin-2-amine, often involving multi-step sequences.

Proposed Synthetic Strategy

A plausible and effective route leverages the activation of the pyridine ring through N-oxidation, which alters the electronic landscape of the molecule to favor meta-fluorination. This approach has been successfully applied for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine[3][4].

Caption: Proposed synthetic workflow for 3-Fluoro-4-methylpyridin-2-amine.

Causality Behind Experimental Choices:

-

Bromination: The initial bromination at the 3-position provides a suitable leaving group for the subsequent nucleophilic fluorination step.

-

N-Oxidation: This is a critical activation step. The N-oxide group acts as a strong electron-withdrawing group, which deactivates the ortho and para positions (2, 4, and 6) towards nucleophilic attack and, conversely, activates the meta positions (3 and 5)[3][4].

-

Nucleophilic Fluorination: With the 3-position activated, a nucleophilic fluorine source, such as potassium fluoride (KF), can displace the bromide. This reaction often requires elevated temperatures.

-

Reduction: The final step involves the removal of the N-oxide group. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or through catalytic hydrogenation (H₂/Pd).

Alternative Synthetic Approaches

Other established methods for synthesizing fluoropyridines include the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine. A Chinese patent describes a similar improved Blaz-Schiemann reaction for preparing fluoropyridine compounds[5]. However, this method can sometimes suffer from harsh conditions and moderate yields[6].

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the N-oxide strategy and should be optimized for this specific substrate.

Step 1: Synthesis of 2-Amino-3-bromo-4-methylpyridine

-

Dissolve 2-amino-4-methylpyridine in a suitable solvent (e.g., acetic acid).

-

Slowly add an equimolar amount of bromine (Br₂) while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with a solution of sodium bisulfite and neutralize with a base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Synthesis of 2-Amino-3-bromo-4-methylpyridine N-oxide

-

Dissolve the product from Step 1 in a chlorinated solvent (e.g., dichloromethane).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.

-

Isolate the product by extraction and purify as needed.

Step 3: Synthesis of this compound N-oxide

-

Combine the N-oxide from Step 2 with spray-dried potassium fluoride in an aprotic polar solvent (e.g., DMSO).

-

Heat the mixture to 120-150°C for 8-12 hours, monitoring by TLC or LC-MS.

-

Cool the reaction, dilute with water, and extract the product.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of 3-Fluoro-4-methylpyridin-2-amine

-

Dissolve the fluorinated N-oxide from Step 3 in a solvent such as chloroform.

-

Add phosphorus trichloride (PCl₃) dropwise at 0°C.

-

Reflux the mixture for 2-4 hours until the reaction is complete.

-

Carefully quench the reaction with ice water, basify, and extract the final product.

-

Purify by recrystallization or column chromatography to yield the target compound.

Applications in Drug Discovery and Development

Fluorinated aminopyridines are valuable building blocks in medicinal chemistry, primarily due to the beneficial effects of fluorine substitution. The introduction of fluorine can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to biological targets through favorable electrostatic interactions.

Role as a Pharmacophore

3-Fluoro-4-methylpyridin-2-amine can be considered a key pharmacophore for introduction into larger, more complex molecules. It is a useful reactant in the synthesis of compounds that exhibit activity as kappa opioid receptor agonists and antagonists[7].

Use in Kinase Inhibitor Synthesis

The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase. The addition of a fluorine atom can further enhance these interactions and improve the overall pharmacological profile of the inhibitor.

Caption: Role of 3-Fluoro-4-methylpyridin-2-amine in drug discovery workflows.

Application in PET Tracer Development

Analogs of this compound are of interest in the development of Positron Emission Tomography (PET) tracers. For instance, fluorinated derivatives of 4-aminopyridine are being investigated as PET tracers for imaging demyelination in multiple sclerosis[3][8]. A series of 2-amino-4-methylpyridine analogues have also been synthesized and evaluated as potential PET tracers for imaging inducible nitric oxide synthase (iNOS)[9][10].

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds such as 3-Amino-6-fluoro-4-methylpyridine and other aminopyridines, the following hazards should be anticipated[11][12][13][14][15]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

| Hazard Statement | GHS Code | Source (Analogous Compounds) |

| Harmful if swallowed | H302 | [13] |

| Causes skin irritation | H315 | [13] |

| Causes serious eye damage/irritation | H318 / H319 | [13] |

| May cause respiratory irritation | H335 | [13] |

| Toxic in contact with skin or if inhaled | H311 + H331 | [11] |

| May cause damage to organs through prolonged exposure | H373 | [14] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[15].

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[14].

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended, as is common for many aminopyridine derivatives[15].

Conclusion

3-Fluoro-4-methylpyridin-2-amine is a strategically important building block for modern drug discovery. Its synthesis, while challenging, is achievable through methods that activate the pyridine ring towards meta-fluorination. The unique properties conferred by the fluorine atom make this compound and its derivatives highly valuable for developing new therapeutic agents with improved pharmacological profiles. Adherence to strict safety protocols is essential when handling this and related compounds to mitigate potential health risks. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile molecule into their research and development programs.

References

- 1. 2913245-25-5|3-Fluoro-4-methylpyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-AMINO-2-FLUORO-4-PICOLINE CAS#: 173435-32-0 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Amino-3-Fluoro-4-methylpyridine: Synthesis, Properties, and Applications

Foreword: The Rise of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a molecule, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity. Among the vast landscape of fluorinated heterocyles, 2-Amino-3-Fluoro-4-methylpyridine stands as a significant building block, combining the key pharmacophoric elements of a 2-aminopyridine with the advantageous properties of a fluorine substituent. This guide provides an in-depth exploration of its discovery, history, synthesis, and burgeoning applications, tailored for researchers, scientists, and professionals in drug development.

Unveiling the Molecule: Physicochemical Properties

While the specific historical account of the first synthesis of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of fluorinated pyridine derivatives. The compound, also known as 3-Fluoro-4-methylpyridin-2-amine, possesses the following key characteristics:

| Property | Value |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Appearance | Typically a solid |

| CAS Number | Not consistently available in major databases |

The presence of the electron-withdrawing fluorine atom at the 3-position significantly influences the electron density of the pyridine ring and the basicity of the amino group. This modulation is a critical aspect of its utility in the design of novel bioactive molecules.

The Art of Synthesis: Proposed Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, leveraging established methodologies in pyridine chemistry. While a definitive, published route for this specific molecule is scarce, the following sections detail plausible and scientifically sound synthetic protocols based on analogous transformations.

Strategy 1: Fluorination via Diazotization-Fluorination (Balz-Schiemann Type Reaction)

A classic and reliable method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source. A plausible route starting from 2,3-diamino-4-methylpyridine is outlined below.

-

Diazotization: To a cooled solution (-5 to 0 °C) of 2,3-diamino-4-methylpyridine in an excess of anhydrous hydrogen fluoride (HF) or a solution of HF in pyridine, a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature.

-

Fluoride Exchange: The resulting diazonium fluoride salt solution is then gently warmed to room temperature and subsequently heated to induce decomposition and the formation of the C-F bond, releasing nitrogen gas.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized with a base such as sodium carbonate or ammonia. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram of the Proposed Balz-Schiemann Type Reaction:

Caption: Proposed synthesis via a Balz-Schiemann type reaction.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of fluorinated pyridines, particularly when the ring is activated by electron-withdrawing groups. A hypothetical route could involve the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride ion.

This approach would commence with 2-amino-4-methyl-3-nitropyridine.

-

Reaction Setup: 2-amino-4-methyl-3-nitropyridine is dissolved in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Fluoride Source: An excess of a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF) often in the presence of a phase-transfer catalyst (e.g., a tetraalkylammonium salt), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 100-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an appropriate organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.[1][2]

Diagram of the Proposed SNAr Reaction from a Nitro Precursor:

Caption: Proposed synthesis via SNAr from a nitro precursor.

An alternative SNAr approach would utilize 2-amino-3-chloro-4-methylpyridine as the starting material.

-

Reaction Setup: 2-amino-3-chloro-4-methylpyridine is dissolved in a high-boiling aprotic polar solvent like DMF or sulfolane.

-

Fluoride Source: A spray-dried potassium fluoride is added. The efficiency of the reaction is highly dependent on the anhydrous conditions and the quality of the KF.

-

Reaction Conditions: The mixture is heated to a high temperature (often >150 °C) for an extended period.

-

Work-up and Purification: The work-up and purification would follow a similar procedure to that described for the nitro precursor.

Strategy 3: Synthesis from a Pre-fluorinated Pyridine

This strategy involves constructing the aminopyridine functionality onto a pyridine ring that already contains the fluorine atom at the desired position. A potential starting material would be 2,3-difluoro-4-methylpyridine.

-

Selective Amination: 2,3-difluoro-4-methylpyridine is subjected to amination, for example, by heating with aqueous ammonia in a sealed vessel at elevated temperatures (e.g., 110-140 °C).[3] The regioselectivity of the amination is crucial, with the amino group preferentially substituting the fluorine at the 2-position due to electronic effects.

-

Work-up and Purification: After the reaction is complete, the vessel is cooled, and the contents are extracted with an organic solvent. The organic extracts are dried and concentrated, and the product is purified by chromatography or recrystallization.

Diagram of the Proposed Synthesis from a Pre-fluorinated Pyridine:

Caption: Proposed synthesis from a pre-fluorinated pyridine.

Applications in Drug Discovery and Beyond

The 2-amino-3-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, and the addition of a 4-methyl group can further enhance its utility.

Kinase Inhibition

The 2-aminopyridine core is a well-established hinge-binding motif for many protein kinases. The fluorine atom at the 3-position can engage in favorable interactions within the ATP-binding pocket, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the potency and selectivity of the inhibitor. Furthermore, the C-F bond is metabolically stable, which can prevent oxidative degradation at that position, leading to an improved pharmacokinetic profile.

Central Nervous System (CNS) Applications

The introduction of fluorine can increase the lipophilicity of a molecule, which may facilitate its ability to cross the blood-brain barrier. This makes this compound an attractive starting point for the development of CNS-active agents.

Agrochemicals

Fluorinated pyridine derivatives are also prevalent in the agrochemical industry, where they are used in the development of herbicides, fungicides, and insecticides. The unique properties imparted by fluorine can enhance the efficacy and environmental profile of these agents.

Precursor for Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Analogues of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[4][5] The development of radiolabeled versions of these inhibitors for use in positron emission tomography (PET) imaging has also been an area of active research.[4][5]

Future Perspectives

The demand for novel, functionalized heterocyclic building blocks continues to grow, driven by the relentless pursuit of new therapeutics and advanced materials. This compound, with its unique combination of reactive handles and beneficial physicochemical properties, is well-positioned to be a valuable tool in the arsenal of synthetic chemists. As synthetic methodologies become more sophisticated, we can anticipate the development of even more efficient and scalable routes to this and related compounds, further unlocking their potential in a wide range of applications.

References

- 1. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Blueprint of 2-Amino-3-Fluoro-4-methylpyridine: A Technical Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-Amino-3-Fluoro-4-methylpyridine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and draws upon extensive data from structurally analogous compounds to construct a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach, grounded in first principles and validated by empirical data from related structures, offers researchers a robust framework for the identification, characterization, and quality control of this compound in a drug development context.

Molecular Structure and Spectroscopic Overview

The unique arrangement of an electron-donating amino group, a strongly electronegative fluorine atom, and an electron-releasing methyl group on the pyridine ring creates a distinct electronic environment that governs its spectroscopic behavior. Understanding these influences is paramount for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, with assignments based on the analysis of substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons. The electron-donating amino group will shield the ring protons, shifting them upfield, while the electronegative fluorine will have a more complex effect, including through-space coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Rationale |

| H-6 | ~7.6 - 7.9 | Doublet (d) | ~5.0 | Positioned ortho to the ring nitrogen, leading to a downfield shift. Coupled to H-5. |

| H-5 | ~6.4 - 6.7 | Doublet (d) | ~5.0 | Shielded by the ortho amino group and coupled to H-6. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | Protons are exchangeable, leading to a broad signal. |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | - | Typical chemical shift for a methyl group on a pyridine ring. |

Causality Behind Experimental Choices in ¹H NMR: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ is often preferred for pyridine derivatives containing amino groups as it can slow down proton exchange, sometimes allowing for the observation of N-H coupling. A standard 400 or 500 MHz spectrometer would provide the necessary resolution to accurately determine the coupling constants between H-5 and H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic perturbations of the substituents on the pyridine ring. The carbon atoms directly attached to the nitrogen, fluorine, and amino groups will show the most significant shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to ¹⁹F coupling) | Rationale |

| C-2 | ~158 - 162 | Doublet | Attached to the amino group and adjacent to the nitrogen, resulting in a downfield shift. |

| C-3 | ~135 - 140 | Doublet (large ¹JCF) | Directly bonded to fluorine, causing a significant downfield shift and a large one-bond C-F coupling constant. |

| C-4 | ~145 - 150 | Doublet | Attached to the methyl group and influenced by the adjacent fluorine. |

| C-5 | ~110 - 115 | Singlet or small doublet | Shielded by the ortho amino group. |

| C-6 | ~148 - 152 | Singlet or small doublet | Adjacent to the ring nitrogen. |

| -CH₃ | ~18 - 22 | Singlet | Typical range for a methyl group on an aromatic ring. |

Trustworthiness Through Self-Validating Protocols: To confirm these assignments, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable. A COSY spectrum would definitively show the coupling between H-5 and H-6, while an HSQC would correlate each proton to its directly attached carbon, validating the assignments in both Tables 1 and 2.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. The key diagnostic peaks are expected in the N-H and C-F stretching regions.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H asymmetric and symmetric stretching of the primary amine. Often appears as a doublet. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching. |

| 1620 - 1580 | Strong | C=C and C=N ring stretching vibrations. |

| 1250 - 1150 | Strong | C-F stretching vibration. |

| 850 - 800 | Strong | C-H out-of-plane bending. |

Expert Insights on IR Analysis: The presence of a sharp, strong band in the 1250-1150 cm⁻¹ region would be a strong indicator of the C-F bond. The characteristic doublet for the N-H stretch of the primary amine is a key signature to look for. The spectrum would typically be acquired using a KBr pellet for a solid sample or as a thin film.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~126 | Molecular ion (M⁺) peak, corresponding to the molecular weight of C₆H₇FN₂. |

| ~111 | Loss of a methyl radical (-CH₃). |

| ~99 | Loss of HCN from the pyridine ring. |

Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of pyridine derivatives is well-documented. The initial loss of a methyl group is a common pathway for methylated pyridines. Subsequent fragmentation of the pyridine ring, often involving the loss of HCN, is also a characteristic process. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal-to-noise.

-

-

2D NMR (COSY, HSQC): Acquire standard COSY and HSQC spectra using the instrument's predefined parameter sets to establish proton-proton and proton-carbon correlations.

IR Data Acquisition (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Preparation: Dissolve a small amount (<1 mg) of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-Fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluoro-4-methylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and outlines robust methodologies for its empirical determination. We will delve into the theoretical considerations governing its behavior in various media and under different stress conditions, and present detailed protocols for accurate and reproducible measurements. The insights provided herein are intended to empower researchers to confidently assess the viability of this compound for their specific applications.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern chemical and pharmaceutical research. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic and hydrogen-bonding properties. The introduction of various functional groups, such as amino, fluoro, and methyl moieties, allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its biological activity, reactivity, and material properties.

This compound incorporates three key substituents that are expected to significantly impact its solubility and stability:

-

2-Amino Group: This group can act as both a hydrogen bond donor and acceptor, and its basicity will influence the molecule's charge state at different pH values.

-

3-Fluoro Group: The high electronegativity of fluorine can alter the electron distribution within the pyridine ring, affecting its pKa and susceptibility to chemical reactions. Fluorine substitution is also a common strategy in drug design to enhance metabolic stability and binding affinity.[1]

-

4-Methyl Group: This electron-donating group can subtly influence the basicity of the pyridine nitrogen and may provide a site for metabolic oxidation.

A thorough understanding of the interplay of these functional groups is paramount for predicting and confirming the compound's behavior in experimental and physiological systems.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₆H₇FN₂ | Based on its chemical structure. |

| Molecular Weight | 126.13 g/mol | Calculated from the atomic weights of its constituent atoms.[2] |

| Appearance | Likely a solid at room temperature | The related compound 3-Amino-2-fluoro-4-picoline has a melting point of 63-64°C.[3] The presence of hydrogen bonding from the amino group would favor a solid state. |

| pKa | Estimated to be in the range of 2-4 | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to 2-amino-4-methylpyridine. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The aromatic ring and methyl group contribute to its lipophilicity. However, the amino group and the potential for protonation at low pH should afford some aqueous solubility. The related compound 2-amino-4-methylpyridine is described as freely soluble in water. The fluorine substituent in the target molecule may alter this. |

Experimental Determination of Solubility

Accurate determination of solubility is a critical step in early-stage drug development and for any application involving solution-phase chemistry. The following section outlines a robust protocol for quantifying the solubility of this compound.

Thermodynamic Solubility Shake-Flask Method (ICH Guideline Q6A)

This method is considered the gold standard for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4) and a non-buffered aqueous solution.

-

Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared buffers and selected organic solvents (e.g., methanol, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4] A calibration curve prepared from stock solutions of known concentrations is required for accurate quantification.

Stability Assessment: Ensuring Compound Integrity

Investigating the stability of this compound is crucial to define its shelf-life, identify potential degradation products, and understand its persistence in various environments.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying likely degradation pathways and developing stability-indicating analytical methods.

Caption: Experimental workflow for forced degradation studies.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add the stock solution to a solution of 0.1 M HCl.

-

Basic Hydrolysis: Add the stock solution to a solution of 0.1 M NaOH.

-

Oxidative Degradation: Add the stock solution to a solution of 3% hydrogen peroxide.

-

Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of any degradation products. The method should be capable of separating the parent compound from all significant degradants.

-

Data Interpretation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Potential Degradation Pathways

Based on the chemistry of related pyridine compounds, several degradation pathways can be anticipated:

-

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the methyl group can be oxidized to a hydroxymethyl or carboxylic acid functionality. Studies on the related compound [18F]3-Fluoro-4-aminopyridine have identified 5-hydroxy and N-oxide metabolites, suggesting these are plausible degradation routes.[5]

-

Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring opening, although this is less common.

-

Photodegradation: Aromatic systems can be susceptible to photodegradation, which may involve radical mechanisms or rearrangements.

Analytical Methodologies

The reliability of any solubility or stability data is contingent on the quality of the analytical methods used.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantification of this compound and the separation of its potential impurities and degradants.[4]

-

Column: A C18 reversed-phase column is generally a good starting point for pyridine derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound should be used for quantification. Diode array detection (DAD) is useful for assessing peak purity.

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.

Gas Chromatography (GC)

For assessing the purity of the starting material, especially for volatile impurities, Gas Chromatography may be a suitable technique.[6]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive characterization of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data needed to advance their research and development activities. The structural similarity to compounds with known metabolic pathways suggests that particular attention should be paid to oxidative degradation. Future work should focus on the empirical determination of these properties and the full structural elucidation of any identified degradation products. Such data will be invaluable for the scientific community and will facilitate the rational design of future molecules based on this promising scaffold.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. 3-AMINO-2-FLUORO-4-PICOLINE CAS#: 173435-32-0 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

A Technical Guide to the Potential Biological Activity of 2-Amino-3-Fluoro-4-methylpyridine

Foreword: The Rationale for Investigating 2-Amino-3-Fluoro-4-methylpyridine

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy for enhancing pharmacological properties.[1][2] The pyridine ring, a ubiquitous motif in numerous approved drugs, often serves as a critical pharmacophore for target engagement.[1] When functionalized with both an amino group and a fluorine atom, the resulting aminofluoropyridine structure presents a compelling starting point for drug discovery. This guide focuses on the untapped potential of a specific, yet under-investigated molecule: This compound .

While direct biological data for this exact compound is scarce in publicly available literature, a comprehensive analysis of structurally related analogs allows us to formulate well-grounded hypotheses regarding its potential therapeutic applications. This document serves as a technical roadmap for researchers, outlining the scientific basis for investigating this compound and providing detailed experimental protocols to elucidate its biological activities. We will explore its potential as an enzyme inhibitor, an anticancer agent, and an antimicrobial, drawing parallels from established research on similar fluorinated and non-fluorinated aminopyridines.

PART 1: Synthesis and Physicochemical Properties

The synthesis of this compound is a critical first step for any biological investigation. While a specific, optimized synthesis for this exact molecule is not readily found in the provided search results, general methods for the synthesis of related fluorinated aminopyridines can be adapted. For instance, a common approach involves the fluorination of a corresponding chloro- or bromo-pyridine precursor.[3] Alternatively, a multi-step synthesis starting from commercially available building blocks can be envisioned.

A plausible synthetic route could involve the nitration of 2-amino-4-methylpyridine, followed by a halogen exchange reaction to introduce the fluorine atom, and subsequent reduction of the nitro group. The strategic placement of the fluorine atom at the 3-position is expected to influence the molecule's electronic properties and metabolic stability. The C-F bond is the strongest single bond in organic chemistry, often imparting resistance to metabolic degradation.[2] Furthermore, the high electronegativity of fluorine can alter the pKa of the aminopyridine ring system, potentially influencing its binding affinity to biological targets.[2][4]

Key Physicochemical Considerations:

| Property | Predicted Influence of Fluorine | Rationale |

| Metabolic Stability | Enhanced | The strong C-F bond is resistant to enzymatic cleavage.[1][2] |

| Lipophilicity | Increased | Fluorine substitution on an aromatic ring generally increases lipophilicity, which can improve membrane permeability.[1][2] |

| Acidity/Basicity (pKa) | Modified | The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen and the amino group, affecting ionization at physiological pH and potential for ionic interactions with targets.[2] |

| Binding Affinity | Potentially Improved | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, and can displace water molecules from binding pockets.[1][5] |

PART 2: Hypothesized Biological Activities and Experimental Validation

Based on the extensive research into aminopyridine and fluorinated pyridine derivatives, we can postulate several key biological activities for this compound.

Potential as an Inducible Nitric Oxide Synthase (iNOS) Inhibitor

Scientific Rationale: 2-Amino-4-methylpyridine is a known potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[6][7][8] The overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and septic shock. Therefore, selective iNOS inhibitors are of significant therapeutic interest. The introduction of a fluorine atom to this scaffold could enhance its potency and pharmacokinetic profile.

Experimental Workflow for iNOS Inhibition Assay:

Caption: Workflow for determining the iNOS inhibitory activity of this compound.

Detailed Protocol:

-

Cell Culture and iNOS Induction: Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS. To induce iNOS expression, treat the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 18-24 hours.

-

Preparation of Cell Lysate: Harvest the induced cells, wash with PBS, and lyse them in a suitable buffer containing protease inhibitors. Centrifuge the lysate to remove cellular debris, and collect the supernatant containing the iNOS enzyme.

-

In Vitro Inhibition Assay: In a 96-well plate, prepare a reaction mixture containing the cell lysate, L-arginine (the substrate for iNOS), NADPH, and other necessary cofactors. Add varying concentrations of this compound to the wells.

-

Nitrite Quantification: Incubate the plate at 37°C for a defined period. The enzymatic reaction produces nitric oxide, which is rapidly converted to nitrite in the aqueous buffer. Stop the reaction and measure the nitrite concentration using the Griess assay. This involves adding Griess reagent to each well, which reacts with nitrite to form a colored azo compound.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of iNOS inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the iNOS activity.

Potential as a Kinase Inhibitor for Anticancer Therapy

Scientific Rationale: The 2-aminopyridine scaffold is a well-established "hinge-binding" motif present in numerous clinically approved kinase inhibitors.[9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of aminopyridines have shown inhibitory activity against various kinases, including MAP4K4, JAK2, and EGFR.[9][10][11] The addition of a fluorine atom can enhance binding affinity and selectivity.

Experimental Workflow for Kinase Inhibition Profiling:

Caption: A tiered approach for evaluating the kinase inhibitory potential of the target compound.

Detailed Protocols:

-

Primary Kinase Panel Screen: To obtain an unbiased view of the compound's kinase inhibitory potential, perform a broad screen against a large panel of kinases (e.g., KINOMEscan). This competitive binding assay will identify which kinases interact with the compound at a fixed concentration.

-

IC50 Determination for Hits: For the primary hits identified, perform in vitro enzymatic assays to determine the IC50 values. Assays like ADP-Glo or LanthaScreen are commonly used and measure the kinase activity by quantifying ATP consumption or peptide phosphorylation, respectively.

-

Cellular Target Engagement: To confirm that the compound interacts with its target kinase within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of the target protein upon ligand binding.

-